molecular formula C13H25ClN4O4 B218937 20,20,20-Trifluoroarachidonic acid CAS No. 115178-89-7

20,20,20-Trifluoroarachidonic acid

Cat. No.: B218937
CAS No.: 115178-89-7
M. Wt: 358.4 g/mol
InChI Key: AFUVZRKWEHSOFO-AETUKWRVSA-N
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Description

20,20,20-Trifluoroarachidonic acid is a fluorinated derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is characterized by the substitution of three hydrogen atoms with fluorine atoms at the 20th carbon position. The molecular formula of this compound is C20H29F3O2, and it has a molecular weight of 358.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20,20,20-Trifluoroarachidonic acid typically involves the fluorination of arachidonic acid. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

20,20,20-Trifluoroarachidonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols or alkanes .

Scientific Research Applications

20,20,20-Trifluoroarachidonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 20,20,20-Trifluoroarachidonic acid involves its interaction with various molecular targets and pathways. It can be metabolized by enzymes such as cyclooxygenases and lipoxygenases, leading to the formation of bioactive metabolites. These metabolites can modulate inflammatory responses and other physiological processes by interacting with specific receptors and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoroarachidonic acid
  • 6-Fluoroarachidonic acid
  • 20,20,20-Trifluoroleukotriene B4

Uniqueness

20,20,20-Trifluoroarachidonic acid is unique due to the presence of three fluorine atoms at the 20th carbon position, which significantly alters its chemical and biological properties compared to other fluorinated arachidonic acid derivatives. This unique structure makes it a valuable tool for studying the effects of fluorination on fatty acid metabolism and function .

Properties

IUPAC Name

(5E,8E,11E,14E)-20,20,20-trifluoroicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F3O2/c21-20(22,23)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(24)25/h2-5,8-11H,1,6-7,12-18H2,(H,24,25)/b4-2+,5-3+,10-8+,11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUVZRKWEHSOFO-AETUKWRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)(F)F)CC=CCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(F)(F)F)C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115178-89-7
Record name 20,20,20-Trifluoroarachidonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115178897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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